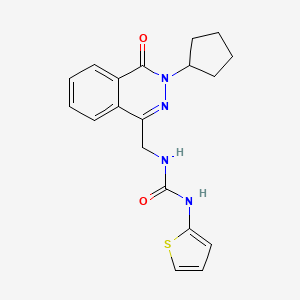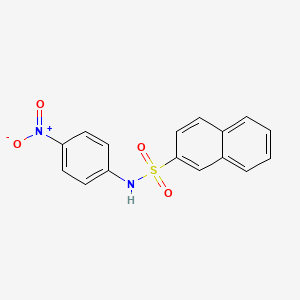
(6-(Methylsulfonyl)pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Methylsulfonyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C₇H₉NO₃S and a molecular weight of 187.21 g/mol . This compound is characterized by a pyridine ring substituted with a methylsulfonyl group at the 6-position and a methanol group at the 3-position. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-methylsulfonylpyridine with formaldehyde under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of (6-(Methylsulfonyl)pyridin-3-yl)methanol may involve multi-step synthesis starting from readily available pyridine derivatives. The process often includes sulfonation, followed by functional group transformations to introduce the methanol moiety. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (6-(Methylsulfonyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of (6-(Methylsulfonyl)pyridin-3-yl)aldehyde or (6-(Methylsulfonyl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-(Methylsulfonyl)pyridin-3-yl)sulfide.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: (6-(Methylsulfonyl)pyridin-3-yl)methanol is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of sulfonyl and methanol groups on biological systems. It can be used in the development of enzyme inhibitors or as a probe in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used in the development of new catalysts and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of (6-(Methylsulfonyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The methanol group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- (6-(Methylsulfonyl)pyridin-2-yl)methanol
- (6-(Methylsulfonyl)pyridin-4-yl)methanol
- (6-(Ethylsulfonyl)pyridin-3-yl)methanol
Uniqueness: (6-(Methylsulfonyl)pyridin-3-yl)methanol is unique due to the specific positioning of the methylsulfonyl and methanol groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
(6-methylsulfonylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDIRIABZVWQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2829379.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2829383.png)


![N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-4-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2829389.png)
![6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2829390.png)


![4-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2829397.png)




